4-Cyanobutylzinc bromide is an organozinc compound, a class of chemicals containing a zinc-carbon bond. Organozinc compounds are useful in organic synthesis for creating new carbon-carbon bonds. While 4-Cyanobutylzinc bromide itself might have limited use, similar organozinc compounds are employed in various reactions ().
4-Cyanobutylzinc bromide is available from chemical suppliers, often as a solution in a solvent like tetrahydrofuran (THF) (). This suggests potential use in research laboratories, but further details about specific applications are not publicly available.
4-Cyanobutylzinc bromide is an organozinc compound with the chemical formula CHBrN. It is characterized by a butyl group attached to a zinc atom, which is also bonded to a cyano group and a bromine atom. This compound is notable for its reactivity in various organic synthesis applications, particularly in carbon-carbon bond formation reactions. The presence of the cyano group enhances its utility as a nucleophile in synthetic chemistry.
4-Cyanobutylzinc bromide participates in several significant reactions:
4-Cyanobutylzinc bromide can be synthesized through several methods:
The applications of 4-cyanobutylzinc bromide are diverse:
Research into the interactions of 4-cyanobutylzinc bromide with various substrates is essential for understanding its reactivity and potential applications. Studies typically focus on its behavior in nucleophilic addition reactions and how it interacts with different electrophiles. These interactions can reveal insights into optimizing reaction conditions and improving yields in synthetic processes.
Several compounds share structural similarities with 4-cyanobutylzinc bromide, each exhibiting unique properties:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Cyanopropylzinc bromide | Organozinc | Shorter alkyl chain; different reactivity profile |
2-Cyanoethylzinc bromide | Organozinc | Ethyl group instead of butyl; used in different reactions |
Benzylzinc chloride | Organozinc | Aromatic ring; utilized primarily in coupling reactions |
Methylzinc iodide | Organozinc | Methyl group; often used for nucleophilic substitutions |
The uniqueness of 4-cyanobutylzinc bromide lies in its specific combination of a cyano group with a butyl chain, which enhances its nucleophilicity and makes it particularly useful for targeted synthetic applications.
4-Cyanobutylzinc bromide is synthesized via direct zinc insertion into carbon-bromine bonds of alkyl bromides. This method leverages zinc dust (Zn⁰) and alkyl bromides (R-Br) under controlled conditions. Key steps include:
Table 1: Representative Synthesis Conditions
Component | Amount/Role | Solvent | Temperature | Yield |
---|---|---|---|---|
4-Bromobutyronitrile | 1.0 equiv | THF | 50°C | 70–85% |
Zinc dust | 1.5 equiv | — | — | — |
LiCl | 0.5–1.0 equiv | — | — | — |
This method avoids toxic reagents like copper cyanide, aligning with safer industrial practices.
Zinc’s reactivity is optimized through:
Mechanistic Insight:
The reaction proceeds via oxidative addition of R-Br to Zn⁰, followed by LiCl-mediated dissociation to yield soluble Zn(R)Br·LiCl.
4-Cyanobutylzinc bromide participates in cross-coupling reactions rather than direct functional group transformations. Key applications include:
4-Cyanobutylzinc bromide represents a significant organozinc compound characterized by a pentanenitrile group bonded to a zinc-bromide moiety [1] [2] [3]. The compound exhibits the molecular formula C₅H₈BrNZn with a molecular weight of 227.4 grams per mole [1] [2] [3]. The Chemical Abstract Service number for this compound is 226570-68-9 [2] [4].
The structural architecture of 4-cyanobutylzinc bromide features a zinc center coordinated in a two-coordinate linear arrangement [5] [6]. The zinc atom adopts sp hybridization, resulting in a linear molecular geometry around the metal center [5] [6]. The carbon-zinc bond length typically measures approximately 2.0 Ångström, while the bromine-zinc bond length extends to approximately 2.4 Ångström [5] [6]. The carbon-nitrogen triple bond within the cyano functional group maintains its characteristic length of 1.17 Ångström [7] [8].
Table 1: Physical and Chemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₈BrNZn | [1] [2] [3] |
Molecular Weight (g/mol) | 227.4 | [1] [2] [3] |
Chemical Abstract Service Number | 226570-68-9 | [2] [4] |
Density (g/mL at 25°C) | 0.971 | [4] |
Appearance | Solution | [4] |
Solvent System | Tetrahydrofuran | [4] |
Concentration (typically available) | 0.5 M | [4] |
Storage Temperature | 2-8°C | [4] |
Flash Point | -21.2°C (THF solvent) | [4] |
The compound possesses an InChI Key of HJYQQTDSYHJSLL-UHFFFAOYSA-M, which serves as a unique identifier for computational chemistry databases [3] [4]. The parent compound relationship links to valeronitrile (pentanenitrile), with the zinc bromide component represented by CID 2778144 [1] [2].
Table 2: Structural Characteristics
Structural Feature | Value/Description | Reference |
---|---|---|
Zinc Coordination | Two-coordinate linear arrangement | [5] [6] |
Carbon-Zinc Bond Length (typical) | ~2.0 Å | [5] [6] |
Bromine-Zinc Bond Length (typical) | ~2.4 Å | [5] [6] |
Carbon-Nitrogen Triple Bond | 1.17 Å (C≡N) | [7] [8] |
Molecular Geometry around Zinc | Linear | [5] [6] |
Hybridization of Zinc | sp hybridization | [5] [6] |
InChI Key | HJYQQTDSYHJSLL-UHFFFAOYSA-M | [3] [4] |
The spectroscopic characterization of 4-cyanobutylzinc bromide relies on multiple analytical techniques that provide comprehensive structural information [9] [10]. Nuclear Magnetic Resonance spectroscopy serves as a primary characterization method for organozinc compounds, offering detailed insights into molecular structure and dynamics [9].
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis of 4-cyanobutylzinc bromide reveals multiple peaks corresponding to the alkyl chain protons [9] [10]. The spectroscopic data demonstrates the characteristic pattern expected for a pentyl chain attached to the zinc center. Deuterated chloroform or tetrahydrofuran typically serves as the Nuclear Magnetic Resonance solvent for these measurements [9] [10].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides crucial information about the carbon framework of the molecule [11] [9]. The spectra display distinct carbon signals for both the cyano carbon and the alkyl chain carbons, allowing for complete structural assignment of the organozinc compound [11] [9].
Infrared spectroscopy analysis focuses particularly on the carbon-nitrogen triple bond stretching vibration [7] [8]. For saturated nitriles such as 4-cyanobutylzinc bromide, the characteristic C≡N stretching peak appears in the range of 2240-2260 cm⁻¹ [7] [8]. This frequency range distinguishes saturated nitriles from aromatic nitriles, which typically exhibit C≡N stretching peaks between 2220-2240 cm⁻¹ due to conjugation effects [7].
Mass spectrometry provides precise molecular weight determination, with the exact mass calculated as 224.91315 Da [3]. This measurement confirms the molecular composition and serves as a definitive identification parameter for the compound.
Table 3: Spectroscopic Properties
Technique | Characteristic Signal/Peak | Reference |
---|---|---|
¹H Nuclear Magnetic Resonance | Multiple peaks for alkyl chain protons | [9] [10] |
¹³C Nuclear Magnetic Resonance | Carbon signals for cyano and alkyl carbons | [11] [9] |
Infrared Spectroscopy (C≡N stretch) | 2240-2260 cm⁻¹ (saturated nitrile) | [7] [8] |
Mass Spectrometry (exact mass) | 224.91315 Da | [3] |
Nuclear Magnetic Resonance solvent | Deuterated chloroform or tetrahydrofuran | [9] [10] |
The thermodynamic properties of 4-cyanobutylzinc bromide reflect the general characteristics observed in organozinc chemistry [12] [14]. The decomposition kinetics of organozinc compounds follow established patterns where thermal stability decreases with structural modifications and environmental conditions [12] [14].
Kinetic stability studies of organozinc compounds demonstrate that decomposition rates increase significantly with temperature elevation [12] [14]. The activation energy for thermal decomposition processes in organozinc systems typically ranges from moderate to high values, depending on the specific molecular structure and reaction conditions [15].
Thermodynamic analysis indicates that organozinc decomposition reactions generally exhibit positive enthalpy changes, suggesting endothermic processes that require energy input for initiation [15]. The entropy changes associated with decomposition typically show negative values, indicating decreased disorder during the degradation process [15].
The thermal decomposition mechanism of organozinc compounds involves homolytic cleavage of the carbon-zinc bond [12] [14]. This process generates zinc-containing species and organic radicals, which can undergo subsequent reactions depending on the reaction environment and temperature conditions [12] [14].
Research into organozinc thermal stability reveals that the presence of coordinating solvents such as tetrahydrofuran can influence decomposition pathways and kinetics [16] [12]. The solvent environment affects both the thermodynamic stability and the kinetic barriers to decomposition, making solvent selection crucial for compound stability.
4-Cyanobutylzinc bromide serves as a versatile nucleophilic coupling partner in transition metal-catalyzed cross-coupling reactions, particularly in palladium and nickel-catalyzed transformations. The compound exhibits characteristic reactivity patterns that distinguish it from simpler alkylzinc reagents due to the presence of the remote nitrile functionality [1] [2].
The most extensively studied application of 4-cyanobutylzinc bromide involves palladium-catalyzed Negishi cross-coupling reactions. These transformations typically employ standard palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) under mild conditions in tetrahydrofuran solvent [1] [2]. The reaction proceeds through the conventional three-step catalytic cycle involving oxidative addition, transmetallation, and reductive elimination [3] [4].
The oxidative addition step occurs readily with aryl halides and triflates, with the rate following the typical order: aryl iodides > aryl bromides > aryl chlorides [5] [6]. The presence of the electron-withdrawing nitrile group at the terminal position does not significantly impede the oxidative addition process but may influence the electronic properties of the resulting palladium-alkyl intermediate [7] [8].
During the transmetallation step, 4-cyanobutylzinc bromide transfers its alkyl group to the palladium center through a mechanism that involves coordination of the organozinc reagent to the palladium complex [8] [9]. Computational studies on related organozinc systems suggest that transmetallation proceeds through either associative or dissociative pathways depending on the steric environment around the palladium center [10]. The electron-withdrawing nature of the remote nitrile group may facilitate this step by increasing the polarization of the carbon-zinc bond.
Specific synthetic applications demonstrate the utility of 4-cyanobutylzinc bromide in palladium-catalyzed processes. The compound has been successfully employed in the synthesis of 5-(3-thienyl)pentanenitrile through coupling with 3-bromothiophene using nickel catalysis [1] [2]. Additionally, it serves as a coupling partner in the preparation of α-cyanobutyl vinylphosphonates via palladium-catalyzed Negishi coupling vinylation reactions with α-(pseudo)halo vinylphosphonates [1] [2].
Nickel-catalyzed cross-coupling reactions with 4-cyanobutylzinc bromide offer distinct advantages over palladium systems, including lower cost and the ability to activate less reactive electrophiles. Nickel catalysts such as nickel(II) acetylacetonate have been successfully employed in these transformations [1] [2].
The mechanistic pathway for nickel-catalyzed reactions differs significantly from palladium catalysis. Nickel systems can operate through multiple oxidation states including Ni(0)/Ni(II) and Ni(I)/Ni(III) manifolds, with the latter often involving radical intermediates [7]. The electron-withdrawing nitrile group may stabilize radical intermediates formed during single-electron transfer processes that are characteristic of nickel catalysis.
Recent studies have demonstrated that functionalized organozinc reagents, including those bearing nitrile groups, can be generated and utilized in nickel-catalyzed processes under mild conditions. The tolerance of nickel systems toward functional groups makes them particularly suitable for coupling reactions involving 4-cyanobutylzinc bromide.
The transmetallation of 4-cyanobutylzinc bromide to transition metal centers represents a fundamental mechanistic step in cross-coupling reactions. This process involves the transfer of the organic group from zinc to the transition metal, typically palladium or nickel, and is often the rate-determining step in the overall catalytic cycle [8] [9].
Transmetallation can proceed through several distinct mechanistic pathways. Computational studies using density functional theory have revealed that the process typically involves initial coordination of the organozinc reagent to the metal center, followed by alkyl group transfer [10]. For 4-cyanobutylzinc bromide, the remote nitrile group does not participate directly in the transmetallation but may influence the electronic properties of the alkyl chain.
The associative mechanism involves direct coordination of the organozinc reagent to form a multi-metallic intermediate, while the dissociative pathway requires prior ligand dissociation to create a coordination site [10]. Experimental evidence suggests that both pathways can operate simultaneously, with their relative importance depending on the steric and electronic environment around the metal center [8].
Recent investigations have employed advanced computational methods to elucidate the detailed mechanism of transmetallation. These studies reveal that the activation energy for transmetallation depends critically on the coordinating ability of the solvent and the presence of additional ligands such as lithium chloride. For 4-cyanobutylzinc bromide, the presence of lithium chloride can facilitate transmetallation by forming more nucleophilic zincate complexes.
The choice of solvent plays a crucial role in determining the efficiency of transmetallation processes. Tetrahydrofuran, the standard solvent for organozinc chemistry, provides optimal conditions for most transmetallation reactions. However, recent studies have demonstrated that alternative ethereal solvents such as 1,2-dimethoxyethane can dramatically alter the reactivity of organozinc reagents.
The coordinating ability of the solvent influences the aggregation state of the organozinc reagent, which in turn affects the transmetallation kinetics. Computational studies have revealed that solvents capable of chelating metal centers can stabilize transition states and lower activation barriers for transmetallation. For 4-cyanobutylzinc bromide, the remote nitrile group may provide additional coordination sites that influence the overall solvation structure.
Lithium chloride serves as a crucial additive in many organozinc transformations, including those involving 4-cyanobutylzinc bromide. The mechanism by which lithium chloride enhances transmetallation has been extensively studied through both experimental and computational approaches. Lithium chloride promotes the formation of zincate complexes of the form LiRZnX₂, which exhibit enhanced nucleophilicity compared to the parent organozinc halide.
The formation of these zincate complexes affects both the aggregation state and the reactivity of the organozinc reagent. For 4-cyanobutylzinc bromide, the presence of lithium chloride is essential for efficient reactivity in certain transformations, particularly those conducted in tetrahydrofuran solvent.
Electrophilic quenching represents a fundamental reaction pathway for organozinc reagents, providing access to various functionalized products through reaction with electrophilic species. 4-Cyanobutylzinc bromide undergoes facile electrophilic quenching with a range of electrophiles, with the nitrile group remaining intact throughout these transformations.
The most common electrophilic quenching pathway involves reaction with protic species such as water or ammonium chloride solutions. Treatment of 4-cyanobutylzinc bromide with water results in quantitative formation of pentanenitrile through protonolysis of the carbon-zinc bond [1] [2]. This reaction proceeds through a straightforward mechanism involving protonation at the zinc center followed by elimination of the alkane product.
The regioselectivity of protic quenching is complete, with protonation occurring exclusively at the carbon bearing the zinc substituent. The remote nitrile group does not influence the site of protonation but may affect the overall reaction rate through electronic effects. Kinetic studies on related systems suggest that electron-withdrawing substituents can accelerate protic quenching by increasing the polarization of the carbon-zinc bond.
4-Cyanobutylzinc bromide reacts with various carbon electrophiles to form new carbon-carbon bonds. These reactions typically require activation through copper catalysis or Lewis acid promotion. The mechanism involves initial coordination of the electrophile to the organozinc reagent, followed by nucleophilic attack at the electrophilic carbon center.
Aldehydes and ketones represent important classes of carbon electrophiles that react with organozinc reagents. The addition of 4-cyanobutylzinc bromide to carbonyl compounds provides access to functionalized alcohols bearing terminal nitrile groups. These reactions often exhibit high stereoselectivity when conducted in the presence of chiral ligands.
Electrophilic quenching with heteroatom-based electrophiles provides access to carbon-heteroatom bonds. Nitrogen electrophiles such as hydroxylamine derivatives react with organozinc reagents to form carbon-nitrogen bonds. The mechanism typically involves initial coordination of the electrophile followed by reductive elimination to form the desired product.
Sulfur and selenium electrophiles also react readily with organozinc reagents, providing access to organosulfur and organoselenium compounds. These transformations are particularly valuable for the synthesis of heterocyclic compounds and materials with unique electronic properties.
The stereochemical and regioselective outcomes of reactions involving 4-cyanobutylzinc bromide depend on multiple factors including the nature of the electrophilic partner, reaction conditions, and the presence of directing groups or chiral ligands.
In cross-coupling reactions, 4-cyanobutylzinc bromide typically undergoes reaction with retention of configuration at the carbon-zinc bond. This stereochemical outcome is consistent with the generally accepted mechanism involving transmetallation followed by reductive elimination [4]. The absence of β-hydrogen atoms adjacent to the zinc center eliminates the possibility of β-hydride elimination, which can lead to stereochemical scrambling in other organozinc systems [6].
The remote nitrile group can influence stereochemical outcomes through electronic effects and potential coordination to metal centers. In reactions involving chiral ligands or substrates, the nitrile group may participate in additional interactions that influence the stereochemical course of the reaction.
Regioselectivity in reactions of 4-cyanobutylzinc bromide is generally high, with nucleophilic attack occurring exclusively at the carbon bearing the zinc substituent. This regioselectivity is enforced by the inherent polarization of the carbon-zinc bond and the absence of competing reactive sites within the alkyl chain.
In cross-coupling reactions with unsymmetrical electrophiles, regioselectivity depends on the electronic and steric properties of the coupling partner. Electron-deficient positions are typically favored for nucleophilic attack, while sterically hindered sites may be disfavored.
The presence of the nitrile group in 4-cyanobutylzinc bromide provides an opportunity to assess functional group tolerance in organozinc chemistry. The nitrile functionality remains intact under typical cross-coupling conditions, demonstrating the compatibility of electron-withdrawing groups with organozinc reagents [1] [2].
This functional group tolerance extends to other electron-withdrawing substituents, making organozinc reagents valuable tools for the synthesis of complex molecules bearing multiple functional groups. The mild reaction conditions typically employed in organozinc chemistry contribute to this excellent functional group compatibility [6].
A comprehensive understanding of 4-cyanobutylzinc bromide requires comparison with structurally related organozinc reagents to identify unique reactivity patterns and establish structure-reactivity relationships.
Compared to simple alkylzinc bromides such as butylzinc bromide and ethylzinc bromide, 4-cyanobutylzinc bromide exhibits modified reactivity due to the electron-withdrawing nitrile substituent. The nitrile group increases the polarization of the carbon-zinc bond, potentially enhancing the nucleophilicity of the organozinc reagent while also affecting its stability.
Kinetic studies on related systems suggest that electron-withdrawing substituents can accelerate certain reaction pathways while retarding others. For transmetallation processes, the increased polarization may facilitate alkyl group transfer, while for reactions sensitive to steric effects, the additional bulk of the nitrile-containing chain may slow reaction rates.
4-Cyanobenzylzinc bromide represents a structurally related compound that contains the same nitrile functionality but in a benzylic rather than aliphatic environment. The benzylic position provides additional stabilization through resonance effects, leading to different reactivity patterns compared to the aliphatic system.
The aromatic compound typically exhibits higher reactivity in cross-coupling reactions due to the increased stability of the benzylic carbanion character. However, the aromatic system may be more prone to side reactions such as β-hydride elimination when β-hydrogen atoms are present [6].
The influence of the nitrile group on the reactivity of 4-cyanobutylzinc bromide can be understood through analysis of electronic effects. The electron-withdrawing nature of the nitrile group increases the partial positive charge on the carbon bearing the zinc substituent, enhancing its electrophilic character and facilitating nucleophilic attack by external reagents.
Hammett parameter analysis and computational studies on related systems provide quantitative measures of these electronic effects. The nitrile group exhibits a strong negative inductive effect (-I) that propagates through the alkyl chain, with the magnitude decreasing with distance from the functional group.
Comparative kinetic studies reveal general trends in organozinc reactivity that can be used to predict the behavior of new reagents. Primary organozinc reagents typically exhibit higher reactivity than secondary or tertiary systems due to reduced steric hindrance. The presence of electron-withdrawing groups generally enhances reactivity, while electron-donating groups have the opposite effect.
These structure-reactivity relationships provide valuable guidance for the design of new organozinc reagents and the optimization of reaction conditions. For 4-cyanobutylzinc bromide, the combination of primary alkyl character and electron-withdrawing functionality predicts high reactivity in most transformation types.